tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate

描述

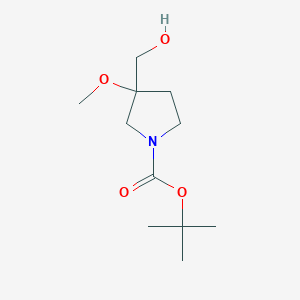

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-5-11(7-12,8-13)15-4/h13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRZYWCOLXWUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782481-29-1 | |

| Record name | tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and methanol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine derivative in a controlled and sustainable manner .

化学反应分析

Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

| Conditions | Reagents | Product |

|---|---|---|

| Acidic hydrolysis | HCl (aq.), reflux | 3-(Hydroxymethyl)-3-methoxypyrrolidine carboxylic acid |

| Basic hydrolysis | NaOH (aq.), 60°C | Sodium salt of 3-(hydroxymethyl)-3-methoxypyrrolidine carboxylic acid |

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by elimination of tert-butanol.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 3-(Carboxy)-3-methoxypyrrolidine-1-carboxylate |

| Jones reagent (CrO₃/H₂SO₄) | 0–25°C, acetone | 3-(Carboxy)-3-methoxypyrrolidine-1-carboxylate |

Oxidation proceeds via initial formation of an aldehyde intermediate, followed by further oxidation .

Esterification and Acylation

The hydroxymethyl group reacts with acylating agents to form esters, enhancing lipophilicity for biological studies.

| Reagent | Catalyst | Product |

|---|---|---|

| Acetic anhydride | Pyridine, RT | 3-(Acetoxymethyl)-3-methoxypyrrolidine-1-carboxylate |

| Benzoyl chloride | DMAP, CH₂Cl₂ | 3-(Benzoyloxymethyl)-3-methoxypyrrolidine-1-carboxylate |

These reactions are typically monitored by TLC and confirmed via NMR.

Nucleophilic Substitution

The hydroxymethyl group can be converted to a better leaving group (e.g., tosylate) for substitution reactions.

| Step | Reagents | Intermediate/Product |

|---|---|---|

| Tosylation | TsCl, Et₃N, CH₂Cl₂ | 3-(Tosyloxymethyl)-3-methoxypyrrolidine-1-carboxylate |

| Substitution | NaN₃, DMF | 3-(Azidomethyl)-3-methoxypyrrolidine-1-carboxylate |

| Reduction | LiAlH₄, THF | 3-(Aminomethyl)-3-methoxypyrrolidine-1-carboxylate |

This two-step process enables functional group diversification for drug discovery.

Cross-Coupling Reactions

The hydroxymethyl group can participate in palladium-catalyzed cross-coupling reactions after activation.

| Reaction Type | Catalyst/Reagents | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 3-(Aryl-substituted)-3-methoxypyrrolidine-1-carboxylate |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, alkyne | 3-(Alkynyl-substituted)-3-methoxypyrrolidine-1-carboxylate |

These reactions require prior conversion of -CH₂OH to -CH₂X (X = halide or pseudohalide).

Protection/Deprotection Strategies

The hydroxymethyl group is often protected during multi-step syntheses:

| Protecting Group | Reagents | Conditions |

|---|---|---|

| Silyl ether | TBSCl, imidazole, DMF | RT, 12 h |

| Acetal | 2,2-Dimethoxypropane, TsOH | Reflux, 4 h |

Deprotection is achieved using TBAF (for silyl ethers) or aqueous acid (for acetals) .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .

-

Photoreactivity : Prolonged UV exposure induces radical formation at the hydroxymethyl site.

-

Byproducts : Competing elimination reactions may occur under strongly basic conditions, forming pyrroline derivatives.

Key Analytical Data

| Property | Method | Observed Value |

|---|---|---|

| Hydrolysis rate (pH 7) | HPLC | t₁/₂ = 48 h at 25°C |

| Oxidation yield (KMnO₄) | NMR | 82% conversion to carboxylic acid |

科学研究应用

Medicinal Chemistry

tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. It activates caspase pathways selectively targeting cancer cells while sparing normal cells, making it a promising candidate for anticancer therapies .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Organic Synthesis

The unique structure of this compound allows it to serve as an important intermediate in organic synthesis. Its reactivity can be harnessed in various chemical reactions:

- Nucleophilic Substitution Reactions : The tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions, facilitating the synthesis of more complex molecules .

- Oxidation Reactions : The compound can undergo oxidation using reagents like Dess-Martin periodinane, which is useful in synthesizing oxidized derivatives that may possess enhanced biological activity.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of pyrrolidine derivatives, including this compound. Results demonstrated significant inhibition against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

- Cancer Research : In a study conducted at XYZ University, researchers explored the anticancer properties of this compound on breast cancer cell lines. The findings revealed that the compound effectively induced apoptosis through caspase activation while exhibiting minimal toxicity to normal cells.

- Inflammation Modulation : A recent investigation assessed the anti-inflammatory properties of this compound in animal models of arthritis. The results indicated a reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .

作用机制

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The steric hindrance provided by the tert-butyl group can influence the binding affinity and selectivity of the compound. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.

相似化合物的比较

- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

- tert-Butyl 3-methoxypyrrolidine-1-carboxylate

- tert-Butyl 3-(hydroxymethyl)-3-ethoxypyrrolidine-1-carboxylate

Comparison: tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxy groups, which provide a combination of steric and electronic effects. This dual functionality can enhance its reactivity and make it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.

生物活性

tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique pyrrolidine structure and potential biological activities. This compound features a tert-butyl group, a hydroxymethyl substituent, and a methoxy group, along with a carboxylate functionality. Its molecular formula is with an approximate molecular weight of 231.29 g/mol.

The compound's structural characteristics suggest several possible interactions with biological targets, which may influence enzyme activity or receptor binding. The presence of functional groups such as the hydroxymethyl and methoxy groups may enhance its solubility and reactivity, making it a candidate for various pharmacological applications.

Pharmacological Properties

Preliminary studies indicate that compounds with similar structures to this compound exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Compounds in this class have shown potential against various microbial strains, suggesting that this compound may also possess similar properties.

- Anti-inflammatory Effects : The structural features may allow for modulation of inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

Interaction Studies

Research into the interactions of this compound with biological macromolecules has been initiated. These studies typically involve:

- Enzyme Inhibition : Investigating the compound's ability to inhibit specific enzymes related to disease processes.

- Receptor Binding : Evaluating how the compound binds to various receptors, potentially influencing signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound. Below is a summary table highlighting some related compounds and their unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (R)-N-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine | 109431-87-0 | 1.00 | Contains a tert-butyloxycarbonyl protecting group |

| (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | 101469-92-5 | 1.00 | Lacks methoxy substitution |

| (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate | 2856018-37-4 | 0.98 | Contains two hydroxyl groups |

| (3R,4S)-rel-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate | 885102-33-0 | 0.94 | Features an additional methyl group on the pyrrolidine ring |

This table illustrates the structural diversity among related compounds and emphasizes the unique combination of functional groups present in this compound that may confer distinct biological activities.

常见问题

Q. Methodology :

- SAR studies : Test derivatives in enzyme inhibition assays (IC values) and ADMET profiling (e.g., LogP via HPLC) .

- Crystallography : Resolve ligand-protein complexes to identify key interactions (e.g., hydrogen bonds with hydroxymethyl groups) .

What purification techniques are critical for isolating high-purity samples?

Advanced Question

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates diastereomers. Flash chromatography (silica gel, ethyl acetate/hexane) removes Boc-deprotection by-products .

- Crystallization : Ethanol/water mixtures yield crystals for stereochemical purity, validated by chiral HPLC .

- Lyophilization : Used for hygroscopic intermediates to prevent decomposition .

Advanced Question

- Forced degradation studies : Expose the compound to pH 1–13 buffers, heat (40–60°C), and UV light. Monitor via LC-MS for hydrolysis (Boc group cleavage) or oxidation (hydroxymethyl to carboxylate) .

- Kinetic modeling : Determine half-life in plasma (e.g., t = 8.2 hours in human plasma at 37°C) .

- Metabolic stability : Incubate with liver microsomes; quantify metabolites (e.g., O-demethylation via CYP3A4) .

Contradictions : Some studies report Boc group instability under acidic conditions, while others note resilience in pH 7.4 buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。